

(S)-2-Methoxypropanoic Acid: A Chiral Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-methoxypropanoic acid

Cat. No.: B016507

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can profoundly influence its pharmacological and toxicological profile. **(S)-2-methoxypropanoic acid**, a key chiral building block, has emerged as a valuable synthon for the introduction of a specific stereocenter in a wide array of complex molecules. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of **(S)-2-methoxypropanoic acid**, from its fundamental properties to its synthesis, analysis, and critical role in pharmaceutical development. Our focus is on delivering not just protocols, but the underlying scientific principles that govern its application, empowering researchers to leverage this versatile molecule to its full potential.

Core Molecular Attributes of (S)-2-Methoxypropanoic Acid

(S)-2-methoxypropanoic acid, also referred to as (S)-(-)-2-methoxypropionic acid, is a chiral carboxylic acid.^[1] Its structure is characterized by a propanoic acid backbone with a methoxy group at the C-2 position, which is a stereogenic center.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **(S)-2-methoxypropanoic acid** is essential for its effective handling, reaction optimization, and analytical characterization.

Property	Value	Source
CAS Number	23953-00-6	[2]
Molecular Formula	C4H8O3	[1] [2]
Molecular Weight	104.10 g/mol	
Appearance	Colorless to pale yellow liquid or solid	[1]
Solubility	Soluble in water and various organic solvents	[1]
IUPAC Name	(2S)-2-methoxypropanoic acid	[2]
SMILES	C--INVALID-LINK--OC	[1]
InChI Key	ICPWFKHKNYYRBSZ-VKHYHEASA-N	

The presence of both a carboxylic acid and a methoxy group imparts a polar nature to the molecule, rendering it soluble in a range of solvents.[\[1\]](#) This solubility is a critical factor in its utility in various reaction conditions.

Synthesis and Chiral Integrity

The synthesis of **(S)-2-methoxypropanoic acid** with high enantiomeric purity is a key consideration for its application in pharmaceutical development. While various synthetic routes exist, a common and efficient method involves the nucleophilic substitution of a chiral starting material.

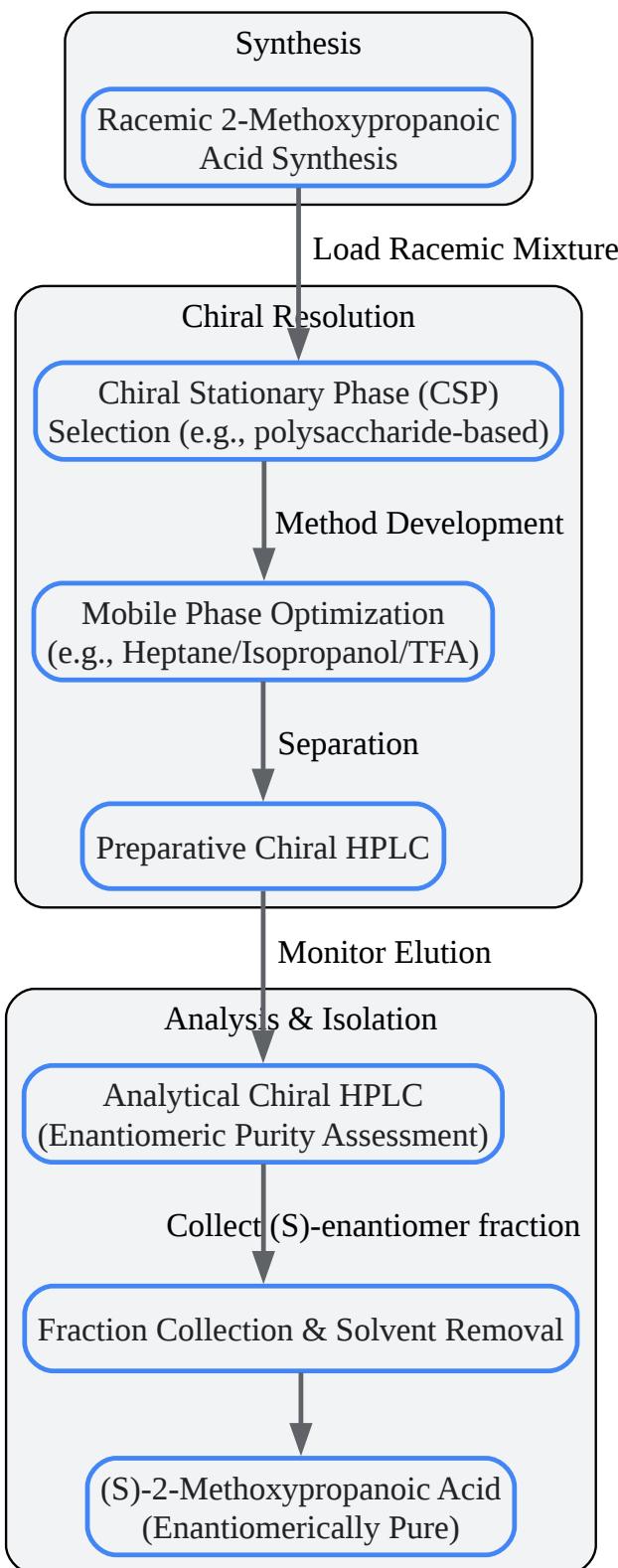
Representative Synthesis Protocol

A widely employed synthetic route to 2-methoxypropanoic acid starts from 2-bromopropionic acid. The following protocol describes a general method for the synthesis of the racemic mixture, which would then require a chiral resolution step to isolate the (S)-enantiomer.

Reaction: Nucleophilic substitution of 2-bromopropionic acid with sodium methoxide.[3][4]

Step-by-Step Methodology:

- Reaction Setup: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).[3][4]
- Reagent Addition: Slowly add a 25% solution of sodium methanolate in methanol (16 mL) dropwise to the stirring solution.[3][4] The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture and carbon dioxide.
- Reaction Conditions: Heat the reaction mixture to 50°C and allow it to react overnight.[3][4] The elevated temperature accelerates the rate of the SN2 reaction.
- Work-up:
 - Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.[3][4]
 - Adjust the pH of the residue to 1 with 1N aqueous hydrochloric acid.[3][4] This protonates the carboxylate to the carboxylic acid.
 - Perform three extractions with ethyl acetate (70 mL, 25 mL, 10 mL).[3][4] Ethyl acetate is a suitable solvent for extracting the product from the aqueous phase.
 - Combine the organic layers and dry them over anhydrous sodium sulfate.[3][4] This removes any residual water.
 - Filter the solution and concentrate it again under reduced pressure to yield 2-methoxypropanoic acid as a colorless oil.[3][4]


This protocol typically results in a high yield of the racemic product.[3][4] To obtain the desired (S)-enantiomer, a chiral resolution step is necessary.

Chiral Resolution Strategies

The separation of enantiomers is a critical step in the provision of enantiomerically pure **(S)-2-methoxypropanoic acid**. Chiral High-Performance Liquid Chromatography (HPLC) is a

powerful technique for achieving this.[\[5\]](#)

Conceptual Workflow for Chiral HPLC Resolution:

[Click to download full resolution via product page](#)

Figure 1: Conceptual workflow for the chiral resolution of 2-methoxypropanoic acid using HPLC.

The choice of the chiral stationary phase (CSP) is critical for effective separation.[5][6] Polysaccharide-based CSPs are often effective for the resolution of carboxylic acids.[6] The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid), is optimized to achieve baseline separation of the enantiomers.

Analytical Characterization

Rigorous analytical characterization is non-negotiable in drug development to ensure the identity, purity, and stability of any chemical entity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

- ^1H NMR: The proton NMR spectrum of 2-methoxypropanoic acid in CD₃OD shows characteristic signals: a quartet for the proton at C-2, a singlet for the methoxy protons, and a doublet for the methyl protons at C-3.[3][4]
- ^{13}C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of **(S)-2-methoxypropanoic acid**.

Typical HPLC Method Parameters:

A reverse-phase HPLC method can be employed for purity analysis.[7]

Parameter	Condition	Rationale
Column	C18 Reverse-Phase	Provides good retention and separation of polar organic molecules.
Mobile Phase	Acetonitrile, Water, and an acid (e.g., phosphoric or formic acid)	The organic modifier (acetonitrile) and aqueous phase allow for gradient or isocratic elution. The acid improves peak shape for the carboxylic acid. ^[7]
Detection	UV (e.g., 210 nm)	The carboxylic acid chromophore allows for UV detection.
Flow Rate	Typically 1.0 mL/min	A standard flow rate for analytical HPLC.
Temperature	Ambient or controlled (e.g., 25°C)	Temperature control ensures run-to-run reproducibility.

For mass spectrometry (MS) compatible methods, phosphoric acid should be replaced with a volatile acid like formic acid.^[7] This method is scalable for preparative separation to isolate impurities.^[7]

Applications in Drug Development

The primary utility of **(S)-2-methoxypropanoic acid** in drug development lies in its role as a chiral building block.^[1] Its incorporation into a drug candidate can significantly impact its pharmacological activity.

As a Chiral Intermediate

(S)-2-methoxypropanoic acid can be used in the synthesis of more complex molecules where the stereochemistry at the C-2 position is crucial for biological activity.^[1] It can participate in standard organic reactions such as esterification and amidation.^[1] For instance, it can be

coupled with an amine-containing fragment of a larger molecule to introduce the (S)-2-methoxypropyl moiety.

Illustrative Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 2: Amide coupling of **(S)-2-methoxypropanoic acid** with a primary amine.

This strategic incorporation of a defined stereocenter is a cornerstone of modern asymmetric synthesis in the pharmaceutical industry. While specific examples of its use in marketed drugs are proprietary, its presence in the portfolios of chemical suppliers catering to the pharmaceutical industry underscores its importance.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **(S)-2-methoxypropanoic acid**.

- Hazard Statements: It is harmful if swallowed and can cause skin and serious eye irritation. [\[8\]](#)[\[9\]](#)
- Precautionary Statements: Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[\[10\]](#)

Always consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

Conclusion

(S)-2-methoxypropanoic acid is more than just a chemical reagent; it is an enabling tool for the synthesis of enantiomerically pure pharmaceuticals. Its well-defined stereochemistry and versatile reactivity make it an invaluable asset in the drug discovery and development pipeline. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective and strategic implementation in the creation of novel therapeutics. The continued focus on stereochemically pure drugs will undoubtedly ensure the sustained importance of chiral building blocks like **(S)-2-methoxypropanoic acid** in the future of medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 23953-00-6: (2S)-2-methoxypropanoic acid | CymitQuimica [cymitquimica.com]
- 2. (S)-(-)-2-Methoxypropionic acid, 98% | Fisher Scientific [fishersci.ca]
- 3. 2-methoxypropionic acid | 4324-37-2 [chemicalbook.com]
- 4. 2-methoxypropionic acid synthesis - chemicalbook [chemicalbook.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Methoxypropionic acid | SIELC Technologies [sielc.com]
- 8. 2-Methoxypropanoic acid | C4H8O3 | CID 92209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-2-Methoxypropanoic Acid: A Chiral Building Block for Advanced Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016507#s-2-methoxypropanoic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com